3-(2,4-Dimethylphenyl)thiolan-3-ol

Description

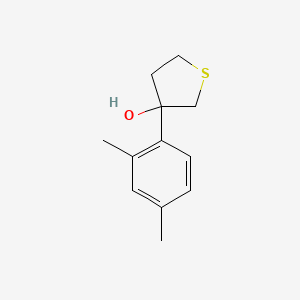

3-(2,4-Dimethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene (thiolane) ring substituted with a hydroxyl group at the 3-position and a 2,4-dimethylphenyl group. The molecular formula is C₁₃H₁₈OS (calculated based on structural analogs), with a molecular weight of 222.35 g/mol. The hydroxyl and thiolane groups suggest reactivity in hydrogen bonding and nucleophilic substitutions, while the 2,4-dimethylphenyl moiety may enhance lipophilicity, influencing bioavailability or material stability .

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-9-3-4-11(10(2)7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNADSBZVJYHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCSC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenylthiol with an epoxide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiolane ring to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is opened or modified by nucleophiles like amines or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles like amines or halides, solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)thiolan-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

3-(2-Methylphenyl)thiolan-3-ol

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 194.29 g/mol

- Key Differences: The phenyl group is substituted with a single methyl group at the 2-position instead of 2,4-dimethyl. Reduced steric hindrance and lower molecular weight compared to the target compound. Potential Implications: Enhanced solubility in polar solvents due to fewer hydrophobic methyl groups. However, reduced steric bulk may decrease stability in certain reactions .

(2,4-Dimethylthiophen-3-yl)methanol

- Molecular Formula : C₇H₁₀OS

- Molecular Weight : 142.22 g/mol

- Key Differences: Contains a thiophene ring (aromatic sulfur heterocycle) instead of a saturated thiolane ring. Features a primary alcohol (–CH₂OH) rather than a secondary alcohol (–C–OH). Potential Implications: Higher aromaticity in thiophene increases thermal stability. The primary alcohol may exhibit greater reactivity in oxidation or esterification reactions compared to the secondary alcohol in the target compound .

1,1-Dioxo-4-phenethylamino-tetrahydro-1λ⁶-thiophen-3-ol

- Molecular Formula: C₁₃H₁₈N₂O₃S (inferred from synonyms in ).

- Key Differences: Incorporates a sulfone group (1,1-dioxo) and a phenethylamino substituent. The sulfone group increases polarity and oxidative stability, while the amino group introduces basicity.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents | Potential Applications |

|---|---|---|---|---|---|

| 3-(2,4-Dimethylphenyl)thiolan-3-ol | C₁₃H₁₈OS | 222.35 | Secondary alcohol, thiolane | 2,4-Dimethylphenyl | Organic synthesis, pharma |

| 3-(2-Methylphenyl)thiolan-3-ol | C₁₁H₁₄OS | 194.29 | Secondary alcohol, thiolane | 2-Methylphenyl | Intermediate in catalysis |

| (2,4-Dimethylthiophen-3-yl)methanol | C₇H₁₀OS | 142.22 | Primary alcohol, thiophene | 2,4-Dimethylthiophene | Material science, sensors |

| 1,1-Dioxo-4-phenethylamino-thiolan-3-ol | C₁₃H₁₈N₂O₃S | 294.36 | Sulfone, secondary alcohol, amine | Phenethylamino, 1,1-dioxo | Drug development, biologics |

Research Findings and Implications

- Reactivity: The secondary alcohol in this compound is less reactive toward oxidation than the primary alcohol in (2,4-dimethylthiophen-3-yl)methanol but may exhibit greater stereochemical control in asymmetric synthesis .

- Biological Activity: While hydrazones derived from 2,4-dimethylphenyl hydrazine HCl show antimicrobial properties (), the target compound’s bioactivity remains unexplored.

- Synthetic Utility : The absence of catalytic data for the target compound contrasts with , where InCl₃ is used to synthesize triazole derivatives. Future studies could explore similar catalysts for functionalizing the thiolane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.